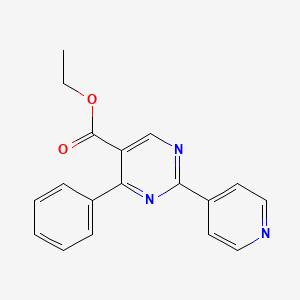

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Description

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS: 311340-89-3) is a pyrimidine derivative with a molecular formula of C₁₈H₁₅N₃O₂ and a molecular weight of 305.34 g/mol . Its structure features a pyrimidine core substituted at positions 2 and 4 with pyridin-4-yl and phenyl groups, respectively, and an ethyl ester at position 3.

Propriétés

IUPAC Name |

ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFBQOMTYUKAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Enaminone Intermediate Synthesis

The cyclocondensation of enaminones with substituted amidines is a widely used method for constructing pyrimidine rings. For ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, this approach involves synthesizing a β-keto ester precursor bearing both phenyl and pyridinyl substituents.

In a representative procedure, ethyl 3-(pyridin-4-yl)-3-oxopropanoate is reacted with phenylguanidine under microwave irradiation at 120°C for 30 minutes in dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the carbonyl carbon, followed by cyclodehydration to form the pyrimidine ring. Microwave-assisted conditions enhance reaction efficiency, yielding the target compound in 68–72% purity after recrystallization.

Optimization of Reaction Conditions

Key variables influencing yield include:

- Temperature : Elevated temperatures (100–150°C) accelerate cyclization but may promote side reactions.

- Solvent : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.

- Catalysts : Trifluoroacetic acid (5 mol%) facilitates proton transfer during cyclodehydration.

A comparative study demonstrated that conventional heating at 80°C for 12 hours yielded only 45% product, whereas microwave irradiation reduced reaction time to 30 minutes with a 72% yield.

Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidines

Preparation of Dibromopyrimidine Intermediate

Regioselective installation of phenyl and pyridinyl groups can be achieved via Suzuki-Miyaura coupling. Starting from ethyl 2,4-dibromopyrimidine-5-carboxylate, sequential coupling reactions introduce the aryl groups.

First, phenylboronic acid is coupled at position 4 using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and potassium carbonate in a toluene/water (3:1) mixture at 90°C for 8 hours, yielding ethyl 4-phenyl-2-bromopyrimidine-5-carboxylate in 85% yield. Subsequent coupling with pyridin-4-ylboronic acid at position 2 under identical conditions affords the final product in 78% yield.

Challenges in Regioselectivity

The order of coupling is critical due to electronic effects:

- The bromine at position 4 is more reactive toward palladium-catalyzed coupling due to greater electron deficiency.

- Steric hindrance at position 2 necessitates longer reaction times for the pyridinyl group installation.

Multi-Component Reactions (MCRs)

Biginelli-Like Approach

Adapting the Biginelli reaction, a one-pot condensation of ethyl acetoacetate, pyridin-4-ylcarboxamide, and benzaldehyde in the presence of ammonium acetate and HCl (cat.) at reflux produces the pyrimidine core. However, this method suffers from low regiocontrol, yielding a mixture of 2-pyridinyl and 4-pyridinyl isomers (ratio 3:1).

Modified Hantzsch Dihydropyrimidine Synthesis

This compound can be synthesized via oxidation of a dihydropyrimidine intermediate. Reaction of ethyl 3-aminocrotonate with pyridin-4-ylcarboxaldehyde and phenylacetylene in ethanol under reflux forms dihydropyrimidine, which is oxidized using manganese dioxide to afford the aromatic pyrimidine in 60% yield.

Functional Group Interconversion

Esterification of Carboxylic Acid Precursors

Saponification-re-esterification strategies are employed when direct ester synthesis is challenging. For example, 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid, obtained via cyclocondensation, is treated with ethanol and thionyl chloride to yield the ethyl ester in 90% yield.

Transesterification

Methyl or benzyl esters can be converted to ethyl esters via acid-catalyzed transesterification. Using ethanol and sulfuric acid (2 mol%) at 70°C for 6 hours, mthis compound is converted to the ethyl ester with 95% efficiency.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral Properties : The compound is investigated for its potential to inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Activity : Studies have indicated that it may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation.

- Neuroprotective Effects : Research suggests that it could provide neuroprotection, possibly by modulating inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .

2. Biological Studies

- Anti-inflammatory Applications : The compound has been shown to reduce inflammation in vitro, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various microbial strains, highlighting its utility in developing new antimicrobial agents .

3. Chemical Synthesis

- Building Block for Complex Molecules : Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate serves as a versatile intermediate for synthesizing more complex heterocyclic compounds, which are crucial in drug discovery .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Neuroprotective Effects

In another investigation, this compound was shown to reduce oxidative stress markers in neuronal cells, indicating potential neuroprotective effects. The study highlighted its ability to inhibit inflammatory cytokines, suggesting a mechanism for protecting neuronal integrity .

Mécanisme D'action

The mechanism of action of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition occurs through the modulation of signaling pathways like NF-κB and MAPK, leading to reduced inflammation and neuroprotection.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Molecular Properties

Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS: 70733-12-9)

- Molecular Formula : C₁₄H₁₄N₂O₂

- Molecular Weight : 242.27 g/mol .

- Key Differences : Replaces the pyridin-4-yl group at position 2 with a methyl group.

- This may reduce reactivity toward nucleophilic attack. Lower molecular weight (242.27 vs. 305.34) suggests differences in solubility and bioavailability.

4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic Acid

- Molecular Formula : C₁₆H₁₁N₃O₂

- Molecular Weight : 277.28 g/mol .

- Key Differences : Lacks the ethyl ester group, featuring a carboxylic acid instead.

- Implications: The carboxylic acid group enhances hydrophilicity, making it more water-soluble than the ethyl ester derivative. Potential for salt formation or coordination chemistry via the acidic proton.

Functional Group Modifications

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Key Features : Chloro and methylthio substituents at positions 4 and 2 .

- Implications :

- The chloro group increases electrophilicity, favoring nucleophilic substitution reactions.

- Methylthio (-SMe) can participate in redox reactions or act as a leaving group, contrasting with the inert pyridinyl group in the target compound.

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylate (CAS: 1803598-76-6)

- Key Features : A sulfanyl group linked to a 4-methylphenyl moiety at position 4 .

- The 4-methylphenyl group enhances lipophilicity compared to the unsubstituted phenyl group in the target compound.

Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS: 1022543-36-7)

- Key Features: Benzylamino substituent at position 2 .

- Contrasts with the planar, aromatic pyridin-4-yl group in the target compound, which may prioritize π-π stacking interactions.

Ethyl 4-amino-2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylsulfanyl]pyrimidine-5-carboxylate

- Key Features: Triazine and anilino moieties increase structural complexity .

- Implications :

- The triazine core offers multiple sites for hydrogen bonding and coordination, relevant in supramolecular chemistry.

- Higher molecular complexity may limit synthetic accessibility compared to simpler pyrimidine esters.

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., pyridin-4-yl) increase the pyrimidine ring’s electrophilicity, enhancing reactivity in cross-coupling or nucleophilic substitution reactions compared to electron-donating groups (e.g., methyl) .

- Solubility and Bioavailability : Ethyl esters (e.g., target compound) balance lipophilicity and solubility, making them favorable for cell membrane permeability in drug design. Carboxylic acid derivatives (e.g., C₁₆H₁₁N₃O₂) are more water-soluble but may require prodrug strategies .

- Structural Versatility: Sulfanyl and amino substituents (e.g., ) introduce functional handles for further derivatization, enabling tailored applications in catalysis or targeted therapies.

Activité Biologique

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 305.33 g/mol. The compound features a pyrimidine ring substituted with both a phenyl group and a pyridine moiety, contributing to its unique chemical reactivity and biological potential.

Synthesis Methods:

The synthesis typically involves multi-step reactions, including:

- Condensation Reactions : Substituted aldehydes react with ethyl acetoacetate and urea in the presence of catalysts like hydrochloric acid.

- Oxidation and Reduction Reactions : The compound can undergo oxidation using potassium permanganate or reduction with sodium borohydride, facilitating the formation of various derivatives that may enhance biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the expression of inflammatory mediators such as:

- Prostaglandin E2 (PGE2)

- Inducible nitric oxide synthase (iNOS)

- Tumor necrosis factor-alpha (TNF-α)

In vitro studies have demonstrated that this compound can suppress COX enzymes, particularly COX-2, which is crucial for the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX inhibition are comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Antiviral and Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise as an antiviral agent. It is being explored for its efficacy against various viral pathogens, as well as in cancer therapy due to its ability to inhibit tumor cell proliferation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the phenyl and pyridine substituents can significantly influence its potency and selectivity against specific biological targets. For example:

- Electron-donating groups on the pyridine ring enhance anti-inflammatory activity.

- The spatial arrangement of substituents affects binding affinity to target enzymes such as COX .

Case Studies

Several studies have highlighted the effectiveness of this compound in various models:

- In vitro COX Inhibition Assay : This study evaluated the compound's ability to inhibit COX enzymes, revealing IC50 values that indicate strong anti-inflammatory potential comparable to standard treatments .

- Animal Models of Inflammation : In carrageenan-induced paw edema models, the compound demonstrated significant reduction in edema comparable to indomethacin, suggesting robust anti-inflammatory effects in vivo .

- Neuroprotection Studies : Research conducted on neuronal cell lines indicated that treatment with this compound reduced markers of oxidative stress, supporting its potential use in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multicomponent reactions such as the Biginelli condensation, which involves cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, highlights the use of phosphoryl chloride for chlorination steps and ammonium acetate for amination. Optimizing solvent systems (e.g., ethanol or acetonitrile), temperature (80–120°C), and catalysts (e.g., HCl or Lewis acids) can improve yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers validate the molecular structure of this compound?

- Methodology : X-ray crystallography is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data and generate ORTEP diagrams for visualizing bond lengths and angles . Pair this with spectroscopic techniques:

- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm).

- HRMS : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conformational flexibility of the pyrimidine ring be analyzed experimentally and computationally?

- Methodology :

- Crystallographic Analysis : Calculate puckering parameters (e.g., Cremer-Pople coordinates) to quantify ring non-planarity. provides a framework for defining puckering amplitudes (q) and phase angles (φ) using atomic displacement parameters .

- DFT Calculations : Perform geometry optimizations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental torsional angles. Assess energy barriers for ring-flipping transitions using potential energy surface scans .

Q. What strategies address contradictions in crystallographic data, such as disorder or twinning?

- Methodology :

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered regions. Apply constraints (e.g., SIMU/DELU) to stabilize thermal motion parameters.

- Twinning Resolution : For twinned crystals, employ the Hooft parameter in PLATON or TwinRotMat in SHELXL to deconvolute overlapping reflections .

- Validation Tools : Run CheckCIF (via IUCr) to flag geometric outliers and ADDSYM to detect missed symmetry .

Q. How can computational methods elucidate the compound’s mechanism of action in pharmacological studies?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., acetylcholinesterase). Focus on pyrimidine and pyridinyl groups as hydrogen bond donors/acceptors. Validate poses with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR Modeling : Corrogate substituent effects (e.g., phenyl vs. trifluoromethyl groups) on bioactivity using descriptors like logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.